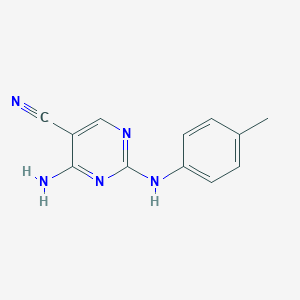
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile can prevent the activation and proliferation of cancer cells and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, it has demonstrated potent antitumor activity and has been well-tolerated in animal models. In addition, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has also been shown to reduce disease activity in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has several advantages as a research tool, including its high potency and selectivity for BTK, which makes it a useful tool for studying B cell signaling pathways. However, its high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are several potential future directions for research on 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile, including:
1. Further clinical trials to evaluate its safety and efficacy in treating various types of cancer and autoimmune diseases.
2. Combination therapy studies to evaluate the potential synergistic effects of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile with other drugs.
3. Studies to identify biomarkers that can predict response to 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile treatment.
4. Preclinical studies to investigate the potential use of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile in other diseases, such as inflammatory bowel disease and multiple sclerosis.
In conclusion, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile is a promising small molecule inhibitor with potential applications in the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK makes it a useful tool for studying B cell signaling pathways, and further research is needed to fully understand its potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile involves several steps, starting with the reaction of 4-aminopyrimidine-5-carbonitrile with 4-chloro-2-methylaniline to form 4-amino-2-(4-methylphenylamino)pyrimidine-5-carbonitrile. This intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile.
Applications De Recherche Scientifique
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has shown potential as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting specific enzymes involved in cell signaling pathways, which can lead to the death of cancer cells. In addition, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus by suppressing the immune system.
Propriétés
Formule moléculaire |
C12H11N5 |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
4-amino-2-(4-methylanilino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5/c1-8-2-4-10(5-3-8)16-12-15-7-9(6-13)11(14)17-12/h2-5,7H,1H3,(H3,14,15,16,17) |
Clé InChI |
BWXNCCNUQUACHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)N)C#N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276282.png)
![methyl 2-{[(diethylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276283.png)
![methyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276284.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276285.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![4-Ethoxy-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276299.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276300.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![5,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276305.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)